Stannane, tetrakis(phenylmethyl)-

Description

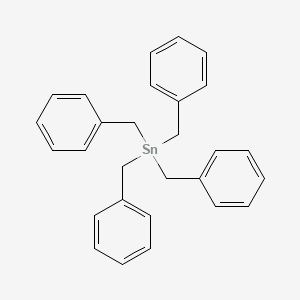

Stannane, tetrakis(phenylmethyl)-, with the structural formula Sn(CH2C6H5)4, is a tetraorganotin compound featuring four benzyl (phenylmethyl) groups bonded to a central tin atom. Such tetrasubstituted stannanes are pivotal in organometallic chemistry due to their applications in catalysis, polymer synthesis, and materials science. For instance, synthesis routes may involve Williamson etherification (as seen in tetrakis(phenoxy)methane derivatives ) or chlorination followed by alkylation .

Properties

IUPAC Name |

tetrabenzylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVCLUDHJDTUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455626 | |

| Record name | Stannane, tetrakis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-29-8 | |

| Record name | Stannane, tetrakis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, tetrakis(phenylmethyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with benzylmagnesium chloride (C6H5CH2MgCl) in an ether solvent. The reaction proceeds as follows:

SnCl4+4C6H5CH2MgCl→Sn(CH2C6H5)4+4MgCl2

The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of stannane, tetrakis(phenylmethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Stannane, tetrakis(phenylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The phenylmethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

Oxidation: Tin oxides and organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Organic Synthesis

Stannane, tetrakis(phenylmethyl)- is primarily used as a reagent in organic synthesis. Its ability to form carbon-tin bonds makes it valuable for:

- Formation of Organotin Compounds: It serves as a precursor for synthesizing other organotin derivatives.

- Catalysis: It acts as a catalyst in various organic reactions, enhancing the efficiency of synthesis processes.

Research into organotin compounds has revealed potential biological applications:

- Antifouling Agents: Stannane compounds are studied for their effectiveness in preventing biofouling on marine vessels.

- Antimicrobial Properties: Some studies suggest that organotin compounds may exhibit antimicrobial activity, making them candidates for pharmaceutical development.

Industrial Applications

Stannane, tetrakis(phenylmethyl)- finds utility in several industrial processes:

- Polymer Production: It is used as an additive in the manufacture of polymers to improve thermal stability and processing characteristics.

- Catalyst in Chemical Reactions: The compound is employed as a catalyst in polymerization reactions and other industrial chemical processes.

Case Study 1: Antifouling Efficacy

A study investigated the antifouling properties of stannane-based compounds on marine surfaces. Results indicated significant reductions in biofouling compared to untreated surfaces, demonstrating its potential for environmentally friendly marine coatings.

Case Study 2: Antimicrobial Research

Research conducted on the antimicrobial effects of stannane derivatives revealed that certain formulations exhibited effective inhibition against bacterial strains. This opens avenues for further exploration in pharmaceutical applications.

Mechanism of Action

The mechanism by which stannane, tetrakis(phenylmethyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom acts as a nucleophile, facilitating the formation of carbon-tin bonds. In biological systems, the tin atom can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tetrakis(phenylmethyl)stannane with structurally related tetraorganotin compounds, emphasizing molecular properties, synthesis, and applications.

Table 1: Key Properties of Tetrasubstituted Stannanes

Structural and Functional Comparisons

- Substituent Effects: Alkyl vs. Aryl Groups: Tetraethyltin (C8H20Sn) and tetraisopropyltin (C12H28Sn) exhibit lower molecular weights and higher volatility compared to aryl-substituted stannanes like tetrakis(4-chlorophenyl)stannane (564.91 g/mol) . Aryl groups enhance thermal stability and reduce reactivity, making them suitable for high-temperature applications. Bulkier Substituents: Tetrakis(2,4,6-trimethylbenzoyl)stannane’s steric hindrance improves photobleaching efficiency in photopolymerization , while tetrakis(trimethylsilylethynyl)stannane’s silyl groups enable diverse organometallic transformations .

- Synthetic Routes: Chlorination (e.g., dichlorodiphenylstannane ) and alkylation are common methods. Tetrakis(4-phenoxyphenyl)stannane is synthesized via Stille coupling or etherification . Safety protocols, such as Schlenk techniques for air-sensitive compounds , are critical during synthesis.

Biological Activity

Stannane, tetrakis(phenylmethyl)-, also known as tetrakis(benzyl)tin, is an organotin compound with the chemical formula Sn(CH2C6H5)4. This compound has garnered attention in various scientific fields due to its unique biological activities and potential applications. This article delves into the biological activity of stannane, tetrakis(phenylmethyl)-, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Organotin Compounds

Organotin compounds are characterized by tin atoms bonded to organic groups. They have been extensively studied for their biological activities, particularly in the context of antifouling agents in marine environments and potential pharmaceutical applications. Stannane, tetrakis(phenylmethyl)- is notable for its ability to interact with biological systems and exert various effects.

The biological activity of stannane, tetrakis(phenylmethyl)- is primarily attributed to the tin atom's ability to interact with cellular components. This interaction can disrupt normal cellular functions, leading to various biological effects:

- Nucleophilic Activity : The tin atom acts as a nucleophile in organic synthesis, facilitating the formation of carbon-tin bonds. This property may also extend to biological systems where it can interact with nucleophilic sites on biomolecules.

- Antifouling Properties : Research indicates that organotin compounds can inhibit the settlement and growth of marine organisms, making them effective antifouling agents. Stannane, tetrakis(phenylmethyl)- has been studied for its potential use in this area .

Antifouling Activity

Stannane, tetrakis(phenylmethyl)- has been evaluated for its antifouling properties against various marine organisms. A study highlighted that organotin compounds exhibit significant effectiveness in preventing biofouling by inhibiting larval settlement . The compound demonstrated a low effective concentration (EC50) against barnacle species, indicating its potential as an environmentally friendly antifouling agent.

Antimicrobial Properties

Research into the antimicrobial properties of organotin compounds has revealed promising results. Stannane, tetrakis(phenylmethyl)- has shown activity against various bacterial strains, suggesting its potential application in pharmaceuticals . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with cellular metabolism.

Case Studies

Research Findings and Applications

- Synthesis and Characterization : Stannane, tetrakis(phenylmethyl)- can be synthesized through the reaction of tin tetrachloride with benzylmagnesium chloride under inert conditions. Characterization techniques such as NMR spectroscopy confirm the structural integrity and purity of the compound .

- Potential in Pharmaceuticals : Ongoing research aims to explore stannane's role in drug development, particularly focusing on its antimicrobial properties and potential as a therapeutic agent against resistant bacterial strains .

- Environmental Impact : As an antifouling agent, stannane may provide a less harmful alternative to traditional biocides used in marine coatings. Its efficacy in preventing biofouling while posing lower ecological risks is a critical area of investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.